molecular formula C12H17N3S B1208163 5-Ethyl-1-(phenylmethyl)-1,3,5-triazinane-2-thione

5-Ethyl-1-(phenylmethyl)-1,3,5-triazinane-2-thione

Cat. No. B1208163
M. Wt: 235.35 g/mol
InChI Key: CEOWFRFECJRZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-1-(phenylmethyl)-1,3,5-triazinane-2-thione is a member of benzenes.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research has shown that derivatives of 1,3,5-triazinane-2-thione, similar to 5-Ethyl-1-(phenylmethyl)-1,3,5-triazinane-2-thione, exhibit unique hydrogen bonding properties. For example, Zhang et al. (2008) studied compounds closely related to 5-Ethyl-1-(phenylmethyl)-1,3,5-triazinane-2-thione and found they form hydrogen-bonded chains and sheets through a combination of N-H...S and C-H...pi hydrogen bonds. These structural features are critical in understanding their potential applications in material science and chemistry (Zhang et al., 2008).

Synthesis and Antimicrobial Activity

Another aspect of the research focuses on the synthesis and biological activity of triazinane derivatives. For instance, Al-Abdullah et al. (2014) synthesized derivatives that showed potent antibacterial activity against various bacteria and fungi. This indicates the potential of 5-Ethyl-1-(phenylmethyl)-1,3,5-triazinane-2-thione and its derivatives in developing new antimicrobial agents (Al-Abdullah et al., 2014).

properties

Product Name

5-Ethyl-1-(phenylmethyl)-1,3,5-triazinane-2-thione

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

1-benzyl-5-ethyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C12H17N3S/c1-2-14-9-13-12(16)15(10-14)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,13,16)

InChI Key

CEOWFRFECJRZCP-UHFFFAOYSA-N

Canonical SMILES

CCN1CNC(=S)N(C1)CC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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